1-(Pyrrolidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(Pyrrolidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound that features a pyrrolidine ring, a pyridazine ring, and a thioether linkage
Preparation Methods
The synthesis of 1-(Pyrrolidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine, the pyridazine ring is formed through cyclization reactions.
Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Pyrrolidine Addition: Finally, the pyrrolidine ring is introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Pyrrolidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the pyridazine ring or the thioether linkage, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring or the thioether linkage.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-(Pyrrolidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can be compared with similar compounds such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring but differ in their functional groups and overall structure.
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents or linkages.
Thioether-Linked Compounds: Molecules featuring thioether linkages but with different ring systems or substituents.
The uniqueness of this compound lies in its specific combination of these structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-13-4-6-14(7-5-13)15-8-9-16(19-18-15)22-12-17(21)20-10-2-3-11-20/h4-9H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEPWXFIPUUPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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